Structural Uniqueness: Combined 2,6-Dichlorobenzyl Sulfanyl and 2-Methoxyphenyl Substituents vs. Literature 3-Benzylsulfanyl and 3-Alkylsulfanyl Series
The target compound is distinguished from all compounds in the two most systematically characterized 4-amino-1,2,4-triazole subseries by bearing both (i) a 2,6-dichlorobenzyl thioether at C3 and (ii) an ortho-methoxyphenyl substituent at C5. The Klimešová et al. (2004) antimycobacterial panel evaluated 20 3-benzylsulfanyl-1,2,4-triazoles and 4-methyl-1,2,4-triazoles but contained no 5-aryl-substituted congeners [1]. The Zhao et al. (2016) antiproliferative series included 3-alkylsulfanyl (methyl, ethyl, propyl, butyl, benzyl) and 5-phenyl variants, but the benzyl group was unsubstituted phenyl; no dichloro-benzyl analog was tested [2]. Therefore, the target compound occupies a structurally vacant region of chemical space within the 4-amino-1,2,4-triazole class, representing a novel combination of pharmacophoric elements.
| Evidence Dimension | Presence of joint 2,6-dichlorobenzyl sulfanyl + 5-(2-methoxyphenyl) substitution |
|---|---|
| Target Compound Data | Both substituents confirmed by IUPAC name and SMILES (COc1ccccc1-c1nnc(SCc2c(Cl)cccc2Cl)n1N); molecular formula C₁₆H₁₄Cl₂N₄OS |
| Comparator Or Baseline | Klimešová series: 3-benzylsulfanyl only, no 5-aryl; Zhao series: 3-alkylsulfanyl with unsubstituted 5-phenyl, no 2,6-dichlorobenzyl |
| Quantified Difference | Qualitative: zero overlap between target combination and either comparator set |
| Conditions | Literature survey of Medline-indexed SAR studies on 3-sulfanyl-4-amino-1,2,4-triazoles |
Why This Matters
Procurement of a structurally unique analog with no directly comparable published data enables capture of novel intellectual property space in lead-generation programs, provided the compound's biological profile is experimentally determined.
- [1] Klimešová V, Zahajská L, Waisser K, Kaustová J, Möllmann U. Synthesis and antimycobacterial activity of 1,2,4-triazole 3-benzylsulfanyl derivatives. Il Farmaco. 2004;59(4):279-288. doi:10.1016/j.farmac.2004.01.006. PMID: 15081345. View Source
- [2] Zhao P-L, Chen P, Li Q, Hu M-J, Diao P-C, Pan E-S, You W-W. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorg Med Chem Lett. 2016;26(15):3679-3683. doi:10.1016/j.bmcl.2016.05.088. PMID: 27287368. View Source
